molecular formula C18H27BrO3S B4326611 methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate CAS No. 89913-74-6

methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate

Cat. No. B4326611
CAS RN: 89913-74-6
M. Wt: 403.4 g/mol
InChI Key: AARAUMPEIUAVKR-UHFFFAOYSA-N
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Description

Methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate, commonly known as MUBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MUBTA is synthesized through a multi-step process, and its unique structure makes it an ideal candidate for scientific research.

Scientific Research Applications

MUBTA has been the subject of extensive scientific research due to its potential applications in various fields. In the field of organic chemistry, MUBTA has been used as a building block for the synthesis of other compounds. Its unique structure makes it an ideal candidate for the development of new drugs and pharmaceuticals. MUBTA has also been used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MUBTA is not fully understood, but it is believed to interact with specific enzymes and receptors in the body. MUBTA has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain molecules in the body. It has also been shown to bind to specific receptors in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
MUBTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MUBTA can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that MUBTA can reduce blood pressure and improve insulin sensitivity. MUBTA has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

MUBTA has several advantages for use in lab experiments. Its unique structure makes it an ideal candidate for the development of new compounds and materials. MUBTA is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also limitations to the use of MUBTA in lab experiments. Its complex synthesis process requires expertise in organic chemistry, and it may not be suitable for use in certain experiments due to its specific properties.

Future Directions

There are several future directions for the research and development of MUBTA. One potential application is in the development of new drugs and pharmaceuticals. MUBTA has shown promise in the treatment of cancer, inflammation, and metabolic disorders, and further research in these areas could lead to the development of new therapies. Additionally, MUBTA could be used in the development of new materials, such as polymers and coatings, which could have a variety of applications in industry and medicine.
Conclusion
Methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate, or MUBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure makes it an ideal candidate for scientific research, and its synthesis process requires expertise in organic chemistry. MUBTA has been used in the development of new compounds and materials, and it has shown promise in the treatment of cancer, inflammation, and metabolic disorders. Further research in these areas could lead to the development of new therapies and materials that could have a significant impact on society.

properties

IUPAC Name

methyl 2-[5-(11-bromoundecanoyl)thiophen-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrO3S/c1-22-18(21)14-15-11-12-17(23-15)16(20)10-8-6-4-2-3-5-7-9-13-19/h11-12H,2-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARAUMPEIUAVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(S1)C(=O)CCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406734
Record name SBB013610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89913-74-6
Record name SBB013610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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